2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide
Overview
Description
“2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide” is a chemical compound with the empirical formula C13H11ClN2O2 . It has a molecular weight of 262.69 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOc1ccc(NC(=O)c2cccnc2Cl)cc1
. The InChI representation is 1S/C13H11ClN2O2/c1-18-10-6-4-9(5-7-10)16-13(17)11-3-2-8-15-12(11)14/h2-8H,1H3,(H,16,17)
. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found .Safety and Hazards
This compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and ensuring adequate ventilation .
Mechanism of Action
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes at the molecular level, which can then influence cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide . These factors could include pH, temperature, and the presence of other molecules in the environment.
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .
Cellular Effects
It’s known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s thought that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide vary with different dosages in animal models .
Properties
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]-N-methylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-13(11(14)7-12)8-9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSMTAIXCJTUHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24832134 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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